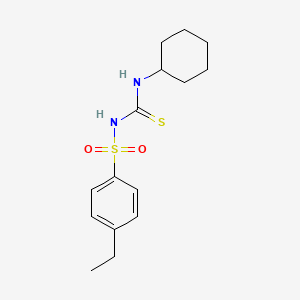
N-(cyclohexylcarbamothioyl)-4-éthylbenzènesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(cyclohexylcarbamothioyl)-4-ethylbenzenesulfonamide is a compound belonging to the class of thiourea derivatives Thiourea derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, agriculture, and materials science
Applications De Recherche Scientifique
N-(cyclohexylcarbamothioyl)-4-ethylbenzenesulfonamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antibacterial, and antifungal agent. Its ability to inhibit specific enzymes and bind to DNA makes it a valuable candidate for drug development.
Agriculture: Thiourea derivatives, including this compound, are used as plant growth regulators and fungicides.
Materials Science: The compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Mécanisme D'action
Target of Action
N-(cyclohexylcarbamothioyl)-4-ethylbenzenesulfonamide, also known as 1-CYCLOHEXYL-3-(4-ETHYLBENZENESULFONYL)THIOUREA, is a benzoylthiourea derivative . It has been reported to exhibit selective antiprotozoal activity against all developmental forms of Trypanosoma cruzi , a protozoan parasite that causes Chagas disease .
Mode of Action
It is known that benzoylthiourea derivatives inhibit the proliferation of epimastigotes and amastigotes, as well as the viability of trypomastigotes . The compound’s interaction with its targets likely results in changes that inhibit the growth and survival of the parasite.
Biochemical Pathways
Given its antiprotozoal activity, it is likely that it interferes with essential metabolic pathways inTrypanosoma cruzi .
Result of Action
The result of the compound’s action is the inhibition of the growth and survival of Trypanosoma cruzi . This leads to a decrease in the number of parasites, potentially alleviating the symptoms of Chagas disease.
Analyse Biochimique
Biochemical Properties
N-(cyclohexylcarbamothioyl)-4-ethylbenzenesulfonamide has been found to exhibit selective antiprotozoal activity against all developmental forms of Trypanosoma cruzi .
Cellular Effects
The cellular effects of N-(cyclohexylcarbamothioyl)-4-ethylbenzenesulfonamide are primarily observed in its interactions with Trypanosoma cruzi. It inhibits the proliferation of epimastigotes and amastigotes, as well as the viability of trypomastigotes . This indicates that the compound influences cell function and potentially impacts cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Its antiprotozoal activity suggests that it may bind to specific biomolecules, inhibit or activate enzymes, and induce changes in gene expression within Trypanosoma cruzi .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclohexylcarbamothioyl)-4-ethylbenzenesulfonamide typically involves the reaction of an isothiocyanate derivative with a primary or secondary amine. One common method is the treatment of cyclohexyl isothiocyanate with 4-ethylbenzenesulfonamide under mild conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of N-(cyclohexylcarbamothioyl)-4-ethylbenzenesulfonamide may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated purification systems to streamline production.
Analyse Des Réactions Chimiques
Types of Reactions
N-(cyclohexylcarbamothioyl)-4-ethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into corresponding amines or thiols.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols. Substitution reactions can result in a variety of derivatives with different functional groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(cyclohexylcarbamothioyl)benzamide
- N-(tert-butylcarbamothioyl)benzamide
- 4-bromo-N-(3-nitrophenyl)carbamothioylbenzamide
Uniqueness
N-(cyclohexylcarbamothioyl)-4-ethylbenzenesulfonamide is unique due to its specific structural features, such as the cyclohexyl and 4-ethylbenzenesulfonamide groups. These groups contribute to its distinct chemical properties and biological activities, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit different reactivity and potency in biological assays, highlighting its potential as a versatile chemical entity.
Propriétés
IUPAC Name |
1-cyclohexyl-3-(4-ethylphenyl)sulfonylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2S2/c1-2-12-8-10-14(11-9-12)21(18,19)17-15(20)16-13-6-4-3-5-7-13/h8-11,13H,2-7H2,1H3,(H2,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQGQCQSJFMXUCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NC(=S)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
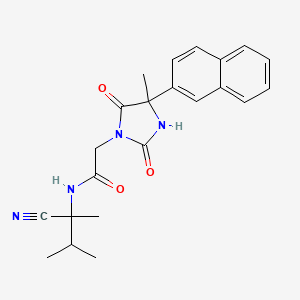

![5-[2-(3-Chloroanilino)vinyl]-3-(methylsulfanyl)-4-isothiazolecarbonitrile](/img/structure/B2461651.png)
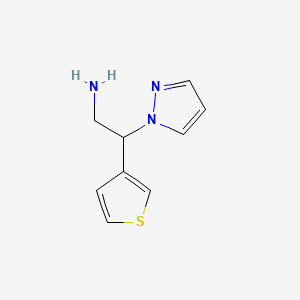
![3,3-Dimethyl-1-{1-[2-(thiophen-2-YL)acetyl]piperidin-4-YL}urea](/img/structure/B2461653.png)
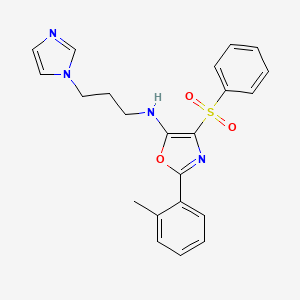
![2-[[1-(3-Pyrazol-1-ylbenzoyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2461657.png)
![N-(2,6-difluorobenzyl)-2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2461658.png)
![(2,4-Dichlorophenyl)(thieno[2,3-b]quinolin-2-yl)methanone oxime](/img/structure/B2461659.png)
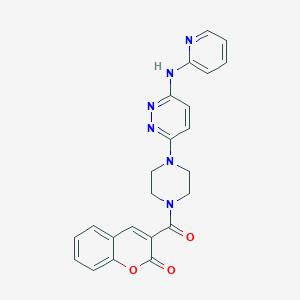
![3-[(2-Phenylethyl)sulfamoyl]benzoic acid](/img/structure/B2461661.png)
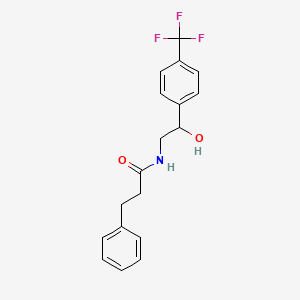

![N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2461668.png)
